molecular formula C10H15N3O5 B2818054 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1856101-17-1

2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2818054
CAS No.: 1856101-17-1
M. Wt: 257.246
InChI Key: HNPKOOXNEFDWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an isopropoxy group, a nitro group, and a butanoic acid moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the isopropoxy group: The isopropoxy group can be introduced via an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the butanoic acid moiety: The butanoic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable organometallic reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The isopropoxy and butanoic acid moieties can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-nitro-1H-pyrazol-1-yl)butanoic acid: Similar structure but lacks the isopropoxy group.

    2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid: Similar structure with a methoxy group instead of an isopropoxy group.

    2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid: Similar structure with an ethoxy group instead of an isopropoxy group.

Uniqueness

2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-nitro-3-propan-2-yloxypyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-4-7(10(14)15)12-5-8(13(16)17)9(11-12)18-6(2)3/h5-7H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPKOOXNEFDWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)OC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.